5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(5-chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSMWXMNZRCRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce 7-oxanorbornane derivatives, which can then be further functionalized to introduce the pyrimidine ring and chlorine substituent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic framework or the pyrimidine ring.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a candidate for biological activity screening, including potential antimicrobial or anticancer properties.
Medicine: Its potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules, while the bicyclic framework provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The position and nature of substituents on the pyrimidine ring significantly influence physicochemical and biological properties. Key examples include:
*Calculated based on formula C₁₁H₁₁ClN₄O.
Stereochemical Variations in the Bicyclic Core
The stereochemistry of the bicyclic core influences conformational stability and biological activity:
- The (1S,4S) configuration is commonly used in bioactive derivatives due to its alignment with natural amino acid geometries .
Derivatives and Salts
Salts and derivatives improve solubility and bioavailability:
Comparison with Non-Bridged Morpholines
The bicyclic scaffold confers advantages over non-bridged morpholines:
- Rigidity : The bridged structure reduces conformational flexibility, enhancing binding specificity to target proteins .
- Synthetic Accessibility : Derivatives like 5-tosyl-2-oxa-5-azabicyclo[2.2.1]heptane () serve as intermediates for further functionalization .
Key Research Findings
- Synthetic Routes : The core structure is synthesized from 4R-hydroxy-l-proline, enabling scalable production of enantiopure derivatives .
- Biological Relevance: Bridged morpholines exhibit improved activity in kinase inhibition compared to non-bridged analogs, as seen in compounds targeting DLK () .
- Challenges : Some derivatives, like the 6-chloro-2-cyclopropylpyrimidin-4-yl analog (), were discontinued due to synthesis or stability issues .
Biological Activity
5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that combines a pyrimidine ring with a bicyclo[2.2.1]heptane framework. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery.
The molecular formula of this compound is C₉H₁₀ClN₃O, with a molecular weight of 211.65 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its efficacy as a pharmaceutical agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the bicyclic framework contributes to structural rigidity, potentially modulating the activity of enzymes or receptors involved in various biological pathways .
Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer activities. For instance, studies on related bicyclic compounds have shown effectiveness against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei, suggesting that structural modifications can significantly enhance selectivity and potency .
Table 1: Biological Activity Data of Related Compounds
| Compound Name | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | P. falciparum | 0.087 | 215 |
| Compound B | T. brucei | 0.095 | 62.90 |
| Compound C | P. falciparum (resistant strain) | 0.059 | 254.5 |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antiprotozoal Activity : A study demonstrated that hybrids of azabicyclo-nonanes with pyrimidine derivatives exhibited significant activity against P. falciparum at submicromolar concentrations, highlighting their potential as antimalarial agents .
- Cytotoxicity Assessment : Compounds were tested against rat skeletal myoblasts (L6 cells) to evaluate their cytotoxic effects, revealing that certain derivatives maintained low toxicity while exhibiting high antiprotozoal activity .
- Mechanistic Insights : The mechanism of action for these compounds often involves inhibition of dihydrofolate reductase (DHFR) in trypanosomes, which is crucial for their survival and replication .
Q & A
What are the key considerations in designing synthetic routes for 5-(5-Chloropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane?
Level : Basic
Methodological Answer :
Synthetic design should prioritize stereochemical control, yield optimization, and functional group compatibility. A validated approach involves starting from bicyclic precursors like trans-4-hydroxy-L-proline, followed by sequential protection, cyclization, and deprotection steps. For example, a six-step synthesis using benzyl chloroformate (CbzCl) for N-protection, NaBH4 for ester reduction, and catalytic hydrogenation for final deprotection achieved a 70% overall yield . Key parameters include:
- Catalyst selection : Triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) enhance tosylation efficiency .
- Solvent optimization : Methanol or THF improves reaction homogeneity during NaBH4-mediated reductions .
- Temperature control : Microwave irradiation at 140°C accelerates nucleophilic substitution in acetonitrile .
How can stereochemical control be achieved during the synthesis of bicyclic morpholine derivatives like this compound?
Level : Advanced
Methodological Answer :
Stereochemical integrity relies on chiral starting materials and reaction conditions. The use of (1S,4S)-configured intermediates derived from trans-4-hydroxy-L-proline ensures retention of stereochemistry. Critical steps include:
- Ring-closing strategies : Base-mediated cyclization (e.g., NaOMe in MeOH) preserves the bridged morpholine framework .
- Hydrogenation : Catalytic Pd/C under H₂ selectively removes Cbz groups without racemization .
- Crystallography : X-ray diffraction confirms absolute configuration post-synthesis .
What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies bicyclic framework signals (e.g., δ 3.5–4.5 ppm for oxa-aza bridges) and chloropyrimidinyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₀ClN₃O) and isotopic patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) validate functional groups .
What strategies resolve contradictions in biological activity data across different substituted derivatives?
Level : Advanced
Methodological Answer :
Discrepancies in activity often arise from substituent positioning and stereoelectronic effects. A systematic approach includes:
- SAR Studies : Compare derivatives with modifications at the 5-chloropyrimidinyl or bicyclic oxygen positions. For example, replacing chlorine with fluorine alters receptor binding kinetics .
- Enzyme Assays : Test inhibitory potency against bacterial transpeptidases (for β-lactam analogs) or neuronal receptors (e.g., nicotinic acetylcholine receptors) .
- Data Normalization : Use IC₅₀ ratios (e.g., MES vs. PTZ tests for anticonvulsant activity) to account for model variability .
How do computational models predict the binding affinity of novel derivatives to target enzymes?
Level : Advanced
Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates ligand-receptor interactions. For example, docking studies with acetylcholinesterase (AChE) highlight hydrogen bonding between the oxa-aza bridge and catalytic serine residues .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with antimicrobial IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify high-affinity candidates .
What in vitro assays are recommended for initial pharmacological screening of this compound?
Level : Basic
Methodological Answer :
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-epibatidine for nicotinic receptors) .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
